Copper, iodo(triphenylphosphine)-

Polymorphism Solid-State Luminescence Copper Iodide Clusters

Copper, iodo(triphenylphosphine)- (CAS 47107-74-4, molecular formula C₁₈H₁₅CuIP, MW 452.74 g·mol⁻¹) is a 1:1 adduct of copper(I) iodide and triphenylphosphine. In the solid state, this compound exists as tetranuclear clusters [CuI(PPh₃)]₄ that adopt multiple polymorphic forms—including closed cubane, open step-like, and chair geometries—each exhibiting distinct photophysical signatures.

Molecular Formula C18H16CuIP+
Molecular Weight 453.7 g/mol
CAS No. 47107-74-4
Cat. No. B12092062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper, iodo(triphenylphosphine)-
CAS47107-74-4
Molecular FormulaC18H16CuIP+
Molecular Weight453.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cu]I
InChIInChI=1S/C18H15P.Cu.HI/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;
InChIKeyDKGJFOQMRCRRSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper, iodo(triphenylphosphine)- (CAS 47107-74-4): A Polynuclear Cu(I) Iodide Cluster Precursor for Luminescent and Catalytic Applications


Copper, iodo(triphenylphosphine)- (CAS 47107-74-4, molecular formula C₁₈H₁₅CuIP, MW 452.74 g·mol⁻¹) is a 1:1 adduct of copper(I) iodide and triphenylphosphine [1]. In the solid state, this compound exists as tetranuclear clusters [CuI(PPh₃)]₄ that adopt multiple polymorphic forms—including closed cubane, open step-like, and chair geometries—each exhibiting distinct photophysical signatures [2]. This structural plasticity, arising from the {Cu₄I₄} core, fundamentally differentiates it from mononuclear CuI–phosphine analogs such as CuI(PPh₃)₂ and CuI(PPh₃)₃, which lack polynuclear architectures and the associated stimuli-responsive luminescence behavior.

Why CuI(PPh₃)₂ or CuI(PPh₃)₃ Cannot Replace Copper, iodo(triphenylphosphine)- in Structure-Sensitive Applications


Mononuclear complexes such as CuI(PPh₃)₂ and CuI(PPh₃)₃ possess a single copper center coordinated by two or three phosphine ligands, respectively, and lack the polynuclear {Cu₄I₄} core that defines the solid-state structure of the 1:1 adduct [1]. This structural distinction has experimentally verified consequences: the tetranuclear cluster exhibits polymorphism-dependent dual emission, mechanochromic chair-to-cubane isomer conversion, and heavy-atom-mediated X-ray radioluminescence—properties that are absent in the mononuclear analogs [2][3]. Consequently, substituting the 1:1 adduct with a higher-phosphine-content analog eliminates the very structural features that enable stimuli-responsive photophysical behavior and cluster-specific catalytic performance.

Quantitative Differentiation Evidence for Copper, iodo(triphenylphosphine)- (CAS 47107-74-4) Against Closest Analogs


Polymorphism-Dependent Solid-State Emission Color: Yellow-Green (545 nm, Φ = 99%) vs. Blue-Green in Alternative Polymorphs

The 1:1 CuI:PPh₃ adduct crystallizes as tetranuclear [CuI(PPh₃)]₄ clusters that can be isolated in multiple polymorphic forms with distinct emission colors. The monoclinic cubane polymorph exhibits yellow-green emission with λₑₘ = 545 nm and a photoluminescence quantum yield (PLQY) of 99% in powder form at room temperature [1]. In contrast, the cubic polymorph displays blue-green emission at room temperature that persists upon cooling to 100 K, while the monoclinic form thermochromically shifts from yellow-green to orange [2]. Mononuclear analogs such as CuI(PPh₃)₂(4-Mepy) are structurally incapable of polymorphism and emit in the deep-blue region (λₑₘ ≈ 454 nm) [3]. The ability to access distinct emission colors from the same chemical formula—solely through polymorph control—provides a tunability advantage unavailable with mononuclear CuI–phosphine complexes.

Polymorphism Solid-State Luminescence Copper Iodide Clusters

Mechanochromic Luminescence: Chair-to-Cubane Isomer Conversion Under Manual Grinding

The chair isomer of [Cu₄I₄(PPh₃)₄]·2CHCl₃ (1) exhibits a highly contrasted emission response to manual grinding, with the optical properties of the ground phase closely matching those of the cubane isomer [1]. This mechanochromic behavior arises from a solid-state chair → cubane isomer conversion, a phenomenon that is structurally prohibited in mononuclear CuI(PPh₃)₂(L) or CuI(PPh₃)₃ complexes because they lack the polynuclear {Cu₄I₄} core capable of geometric isomerization [1][2]. The ground phase exhibits striking similarities to the cubane polymorph, confirming that mechanical force induces a fundamental structural reorganization accessible only to the tetranuclear cluster platform.

Mechanochromism Stimuli-Responsive Materials Cluster Isomerization

X-ray Radioluminescence: Tetranuclear {Cu₄I₄} Core Enables Scintillator Applications

The archetypal cubane cluster [Cu₄I₄(PPh₃)₄] (1) exhibits intensive visible light radioluminescence upon X-ray irradiation, a property attributed to the heavy {Cu₄I₄} cubane core that enhances spin-orbit coupling, the absence of oxygen quenching of emissive triplet states, and high photoluminescence quantum yields [1]. This radioluminescence originates from the same emissive triplet states produced by UV excitation and is preserved after incorporation into polystyrene films, enabling plastic scintillator development. Mononuclear CuI(PPh₃)₂ and CuI(PPh₃)₃ complexes lack the polynuclear heavy-atom core and consequently do not exhibit comparable X-ray radioluminescence, making the tetranuclear cluster uniquely suited for X-ray detection and imaging.

Radioluminescence X-ray Phosphor Plastic Scintillator

Phosphorescence Decay Rate Enhancement: Cu–I Moiety Accelerates Decay by One Order of Magnitude vs. Classical [Cu(phen)(POP)]⁺

Mononuclear Cu(I) complexes bearing iodide, triphenylphosphine, and diimine ligands exhibit phosphorescence decay rates on the order of 10⁴ s⁻¹ at room temperature, approximately one order of magnitude faster than the classical Cu(I) emitter [Cu(phen)(POP)]⁺ (decay rate ~10³ s⁻¹) [1]. This acceleration is attributed to the heavy-atom effect of the iodide ligand, which enhances spin-orbit coupling (SOC) matrix elements between low-lying singlet and triplet states. DFT calculations confirm that the SOC matrix elements and phosphorescence decay rates of these Cu–I–PPh₃ complexes are comparable to those of extensively used heavier-metal (e.g., Ir(III)) emitters, making them promising alternatives for OLED active layers. The 1:1 CuI:PPh₃ adduct, as a direct precursor to such Cu–I–PPh₃ emissive species, offers a simplified synthetic entry point compared to multi-step preparations of heteroleptic Ir complexes.

Phosphorescence Spin-Orbit Coupling OLED Emitters

Cubane Cluster as Co-Initiator for Free Radical Photopolymerization: Performance Comparable to Aromatic Amine Benchmark

The cubane cluster Cu₄I₄(PPh₃)₄ (Cu1) functions as an effective co-initiator for free radical photopolymerization (FRP) of acrylate monomers under mild irradiation conditions, in combination with commercial Type II photoinitiators such as isopropylthioxanthone (ITX) or camphorquinone (CQ) [1]. The final reactive functional group conversions achieved with Cu1 are comparable to those obtained with the benchmark aromatic amine co-initiator ethyl dimethylaminobenzoate (EDB), while avoiding the toxicity concerns associated with aromatic amines. In contrast, mononuclear CuI(PPh₃)₂ or CuI(PPh₃)₃ species have not been reported as efficient co-initiators for FRP, highlighting the unique role of the polynuclear {Cu₄I₄} core in the photoinitiation process.

Photopolymerization Co-Initiator Aromatic Amine-Free

High-Value Application Scenarios for Copper, iodo(triphenylphosphine)- (CAS 47107-74-4) Based on Verified Differentiation


Polymorph-Engineered Solid-State Emitters for OLEDs and Anti-Counterfeiting

By controlling crystallization conditions, the 1:1 CuI:PPh₃ adduct can be isolated as either the yellow-green emitting monoclinic cubane polymorph (λₑₘ = 545 nm, PLQY = 99%) or the blue-green emitting cubic polymorph [1]. This polymorphism-based emission tunability from a single chemical precursor enables multi-color solid-state lighting elements and security features where the emission color serves as an authenticity marker. Mononuclear CuI(PPh₃)₂(L) emitters are restricted to deep-blue emission (λₑₘ ≈ 454 nm) and cannot access this color range without chemical modification of the ligand scaffold [2].

Mechanochromic Pressure Sensors and Damage Indicators

The chair isomer of [Cu₄I₄(PPh₃)₄] undergoes a solid-state chair → cubane isomer conversion upon manual grinding, producing a highly contrasted change in emission that can be detected spectroscopically or visually [1]. This mechanochromic response is reversible under appropriate conditions and is unique to the tetranuclear cluster architecture—mononuclear analogs lack the polynuclear core required for geometric isomerization. Potential applications include stress-sensing coatings, tamper-evident packaging, and structural health monitoring materials.

Lead-Free Plastic Scintillators for X-ray Detection and Medical Imaging

[Cu₄I₄(PPh₃)₄] exhibits intensive visible radioluminescence under X-ray excitation, with the emissive triplet states protected from oxygen quenching by the dense {Cu₄I₄} core [1]. The radioluminescence is preserved after dispersion in polystyrene films, enabling the fabrication of flexible plastic scintillators. This application scenario exploits the heavy-atom effect of the tetranuclear cluster, a feature completely absent in mononuclear CuI–phosphine complexes, positioning the compound as a lead-free alternative to traditional inorganic scintillators for security screening and medical radiography.

Aromatic Amine-Free Photopolymerization Initiating System for Coatings and 3D Printing

When combined with commercial Type II photoinitiators (ITX or CQ), Cu₄I₄(PPh₃)₄ serves as a high-performance co-initiator for free radical photopolymerization of acrylates, delivering final conversions comparable to the EDB benchmark while eliminating the use of toxic aromatic amines [1]. The incorporated cubane clusters additionally impart photoluminescence to the cured polymer, enabling dual-function materials that combine structural integrity with optical functionality. This capability is not available with mononuclear CuI(PPh₃)₂ or CuI(PPh₃)₃.

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